![molecular formula C9H10N4S2 B1399508 4-Methyl-5-(2-(methylthio)pyrimidin-4-yl)thiazol-2-amine CAS No. 790706-76-2](/img/structure/B1399508.png)
4-Methyl-5-(2-(methylthio)pyrimidin-4-yl)thiazol-2-amine
Overview
Description
“4-Methyl-5-(2-(methylthio)pyrimidin-4-yl)thiazol-2-amine” belongs to the class of organic compounds known as 2,4,5-trisubstituted thiazoles . These are compounds containing a thiazole ring substituted at positions 2, 4, and 5 .
Molecular Structure Analysis
The molecular formula of “this compound” is C9H10N4S2 . The InChI (International Chemical Identifier) string is InChI=1S/C9H10N4S2/c1-5-7(15-8(10)12-5)6-3-4-11-9(13-6)14-2/h3-4H,1-2H3,(H2,10,12) . The Canonical SMILES (Simplified Molecular Input Line Entry System) string is CC1=C(SC(=N1)N)C2=NC(=NC=C2)SC .
Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 238.3 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 6 . The compound has a rotatable bond count of 2 . The exact mass is 238.03468868 g/mol , and the monoisotopic mass is also 238.03468868 g/mol . The topological polar surface area is 118 Ų . The compound has a heavy atom count of 15 , and its complexity is 216 .
Scientific Research Applications
Antifungal Applications
4-Methyl-5-(2-(methylthio)pyrimidin-4-yl)thiazol-2-amine derivatives exhibit potential as antifungal agents. Compounds synthesized from this chemical structure have shown effectiveness against fungi such as Aspergillus terreus and Aspergillus niger. The antifungal activity of these compounds varies with their molecular structure, indicating their potential development into useful antifungal agents (Jafar et al., 2017).
Synthesis Methodologies
Efficient methodologies for synthesizing nitrogen-containing heterocycles based on this compound have been developed. These methods emphasize the importance of mild reaction conditions, simple operation, and good yields, making them valuable for the synthesis of structurally complex molecules with potential biological activity (Fang et al., 2013).
Potential as Hypoglycemic Agents
Novel derivatives of this compound have been studied as dual-action hypoglycemic agents. These compounds activate glucokinase (GK) and PPARγ, demonstrating significant efficacy in reducing glucose levels in mice. This highlights their potential as therapeutic agents for managing blood sugar levels (Song et al., 2011).
Inhibition of Histone Lysine Demethylases
Derivatives of this compound have been investigated as inhibitors of histone lysine demethylases, particularly the KDM4 (JMJD2) and KDM5 (JARID1) subfamily demethylases. These inhibitors are important in epigenetic regulation and could be potential candidates for cancer treatment by modifying gene expression patterns (Bavetsias et al., 2016).
properties
IUPAC Name |
4-methyl-5-(2-methylsulfanylpyrimidin-4-yl)-1,3-thiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4S2/c1-5-7(15-8(10)12-5)6-3-4-11-9(13-6)14-2/h3-4H,1-2H3,(H2,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DODMZKOBDCMMOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N)C2=NC(=NC=C2)SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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